molecular formula C23H23N3O2 B10779574 1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide

1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide

Cat. No.: B10779574
M. Wt: 373.4 g/mol
InChI Key: WKUSKPBWWGSRLA-UHFFFAOYSA-N
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Description

MN-18 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is a derivative of MN-18, a compound known for its high binding affinity to cannabinoid receptors CB1 and CB2. This metabolite is primarily used as an analytical reference standard in forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MN-18 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of MN-18. The process typically includes the following steps:

Industrial Production Methods

Industrial production of MN-18 N-(5-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MN-18 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

MN-18 N-(5-hydroxypentyl) metabolite exerts its effects by interacting with cannabinoid receptors CB1 and CB2. The hydroxylation of the pentyl chain may alter its binding affinity and selectivity for these receptors. The compound’s mechanism of action involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MN-18 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation, which may influence its pharmacokinetics and pharmacodynamics. This modification can affect its binding affinity and selectivity for cannabinoid receptors, making it a valuable tool for studying the metabolism and effects of synthetic cannabinoids .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

1-(5-hydroxypentyl)-N-naphthalen-1-ylindazole-3-carboxamide

InChI

InChI=1S/C23H23N3O2/c27-16-7-1-6-15-26-21-14-5-4-12-19(21)22(25-26)23(28)24-20-13-8-10-17-9-2-3-11-18(17)20/h2-5,8-14,27H,1,6-7,15-16H2,(H,24,28)

InChI Key

WKUSKPBWWGSRLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C4=CC=CC=C43)CCCCCO

Origin of Product

United States

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